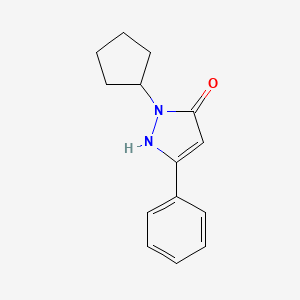

1-cyclopentyl-3-phenyl-1H-pyrazol-5-ol

Description

Historical Context of Pyrazole Derivatives in Chemical Research

The historical development of pyrazole chemistry represents one of the most significant achievements in heterocyclic compound research, with its origins tracing back to the pioneering work of German chemist Ludwig Knorr in 1883. Knorr's groundbreaking synthesis methodology established the foundation for pyrazole chemistry by demonstrating the cyclocondensation reaction between 1,3-diketones and hydrazine derivatives, which produced two distinct regioisomers and opened new avenues for heterocyclic exploration. The term "pyrazole" itself was coined by Knorr to describe this unique class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms in the ring structure. Following Knorr's initial discovery, Hans von Pechmann developed an alternative classical synthesis method in 1898, utilizing acetylene and diazomethane to produce pyrazole, thereby expanding the synthetic repertoire available to researchers.

The evolution of pyrazole chemistry throughout the late nineteenth and early twentieth centuries marked a transformative period in organic chemistry, as researchers began to recognize the immense potential of these nitrogen-containing heterocycles. The unique electronic properties of pyrazoles, particularly the presence of two nitrogen atoms in adjacent positions, provided chemists with unprecedented opportunities to explore novel chemical reactivity patterns and develop sophisticated synthetic strategies. As research progressed, scientists discovered that pyrazole derivatives could be systematically modified through various substitution patterns, leading to the development of increasingly complex and functionally diverse compounds. The historical progression from simple pyrazole synthesis to complex substituted derivatives like 1-cyclopentyl-3-phenyl-1H-pyrazol-5-ol represents a natural evolution in the field, driven by the quest to understand structure-property relationships in heterocyclic chemistry.

Significance of this compound in Contemporary Research

Contemporary research has positioned this compound as a compound of exceptional interest within the pyrazole derivative family, primarily due to its unique structural characteristics and potential applications in various chemical fields. The compound, identified by the Chemical Abstracts Service number 34347-76-7, possesses a molecular formula of C₁₄H₁₆N₂O and a molecular weight of 228.29 daltons, making it a medium-sized heterocyclic molecule with distinctive substitution patterns. Recent studies have focused extensively on understanding the physiochemical properties of this compound, particularly its behavior in different solvent systems and its molecular interactions with various chemical environments. The presence of both a cyclopentyl group and a phenyl substituent on the pyrazole core creates a unique molecular architecture that influences the compound's overall chemical behavior and potential applications.

Research investigations have revealed that this compound exhibits remarkable stability under standard laboratory conditions while maintaining sufficient reactivity for various chemical transformations. The compound's structural design incorporates elements that are particularly valuable for contemporary chemical research, including the combination of aliphatic cyclopentyl functionality with aromatic phenyl substitution. This dual substitution pattern creates opportunities for studying intramolecular interactions, conformational preferences, and the influence of substituent effects on overall molecular properties. Current research efforts have demonstrated that this particular pyrazole derivative serves as an excellent model compound for investigating the fundamental principles governing heterocyclic chemistry, particularly in understanding how specific substitution patterns influence molecular behavior and chemical reactivity.

Taxonomic Classification within Heterocyclic Chemistry

The taxonomic classification of this compound within the broader framework of heterocyclic chemistry reveals its position as a member of the azole family, specifically belonging to the pyrazole subfamily characterized by a five-membered ring structure containing two nitrogen atoms at adjacent positions. Within the hierarchical classification system used in heterocyclic chemistry, this compound represents a highly substituted example of the pyrazole class, featuring multiple functional groups that significantly influence its chemical properties and potential applications. The presence of the hydroxyl group at the 5-position, combined with the cyclopentyl substitution at the 1-position and phenyl substitution at the 3-position, places this compound in the category of trisubstituted pyrazole derivatives.

The systematic classification of this compound demonstrates the sophisticated level of structural complexity that modern heterocyclic chemistry has achieved, moving far beyond the simple unsubstituted pyrazole first synthesized by Knorr. The compound belongs to the broader category of nitrogen-containing heterocycles, which represent one of the most important classes of organic compounds in contemporary chemistry. Within this classification, pyrazoles occupy a unique position due to their distinctive electronic properties resulting from the presence of two adjacent nitrogen atoms, creating what chemists refer to as a 1,2-diazole system. The specific substitution pattern found in this compound places it within the subcategory of functionalized pyrazoles that have found extensive applications in various areas of chemical research.

The taxonomic position of this compound also reflects the evolution of heterocyclic chemistry from simple ring systems to complex, multiply-substituted derivatives designed for specific applications. The classification system recognizes that compounds like this compound represent advanced examples of heterocyclic design, where each substituent is carefully chosen to impart specific properties to the overall molecular structure. This approach to heterocyclic classification acknowledges the importance of substituent effects in determining the chemical behavior and potential applications of these sophisticated molecular architectures. Contemporary classification schemes also consider the synthetic accessibility of such compounds, recognizing that the development of efficient synthetic routes to complex pyrazole derivatives like this one represents a significant achievement in modern organic synthesis.

Properties

IUPAC Name |

2-cyclopentyl-5-phenyl-1H-pyrazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O/c17-14-10-13(11-6-2-1-3-7-11)15-16(14)12-8-4-5-9-12/h1-3,6-7,10,12,15H,4-5,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOPRCBLNBUZHQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2C(=O)C=C(N2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Pyrazole derivatives, to which these compounds belong, are known to interact with a wide range of biological targets due to their versatile chemical structure.

Mode of Action

Pyrazole derivatives are known to exhibit a wide range of biological activities, suggesting diverse modes of action.

Biochemical Analysis

Biochemical Properties

1-Cyclopentyl-3-phenyl-1H-pyrazol-5-ol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with aromatic amines, influencing their biochemical pathways . The nature of these interactions often involves binding to specific sites on enzymes, leading to either inhibition or activation of enzymatic activity. This compound’s interaction with enzymes such as hydroxyl radicals can significantly impact biochemical processes .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to alter the expression of specific genes involved in metabolic pathways . Additionally, this compound can modulate cell signaling pathways, leading to changes in cellular responses and functions.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, its interaction with hydroxyl radicals results in a significant reduction in their activity . This compound also influences gene expression by binding to DNA or interacting with transcription factors, thereby modulating the transcription of specific genes.

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. Its stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions but may degrade over time, leading to changes in its biochemical activity . Long-term exposure to this compound can result in alterations in cellular function, including changes in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects. For instance, studies have shown that high doses of this compound can result in significant changes in metabolic activity and gene expression, leading to potential toxicity . Understanding the dosage effects is crucial for determining the safe and effective use of this compound in therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, its interaction with aromatic amines can lead to changes in their metabolic pathways, affecting the overall metabolic activity . This compound’s role in metabolic pathways is essential for understanding its biochemical properties and potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity and function. It interacts with specific transporters and binding proteins, influencing its localization and accumulation within cells . Understanding the transport and distribution mechanisms is crucial for determining the compound’s effectiveness in therapeutic applications.

Subcellular Localization

This compound’s subcellular localization plays a significant role in its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence the compound’s interaction with biomolecules and its overall biochemical activity.

Biological Activity

1-Cyclopentyl-3-phenyl-1H-pyrazol-5-ol, a compound belonging to the pyrazole family, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a pyrazole ring substituted with cyclopentyl and phenyl groups, contributing to its unique biological profile.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It has shown significant antiproliferative activity against various cancer cell lines, including:

These findings suggest that the compound could serve as a lead in the development of new anticancer therapies.

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory effects. It demonstrated inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is associated with inflammatory processes. The following table summarizes the inhibition percentages observed:

This dual inhibition suggests potential applications in treating inflammatory diseases.

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties. Preliminary results indicate efficacy against various bacterial strains, although specific data on minimum inhibitory concentrations (MIC) are still being compiled in ongoing studies.

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Enzyme Inhibition : The compound's ability to inhibit COX enzymes suggests it may modulate inflammatory pathways by reducing prostaglandin synthesis.

- Cell Cycle Arrest : Research indicates that certain derivatives of pyrazoles can induce cell cycle arrest in cancer cells, leading to apoptosis. Specifically, studies have shown that compounds similar to this compound can cause arrest at the G2/M phase of the cell cycle .

- Apoptotic Pathways : The compound may activate apoptotic pathways by downregulating anti-apoptotic proteins and upregulating pro-apoptotic factors.

Case Studies

A significant study evaluated the anticancer effects of various pyrazole derivatives, including this compound. Researchers reported that this compound exhibited superior antiproliferative activity compared to standard chemotherapeutics like 5-fluorouracil (5-FU) and cladribine . The study indicated that the compound's structural features contribute to its enhanced activity against human cancer cell lines.

Comparison with Similar Compounds

Key Observations :

- Steric Effects : The cyclopentyl group in the target compound reduces solubility compared to smaller substituents (e.g., H or methyl) .

- Electronic Effects : Electron-withdrawing groups (e.g., Cl in ) increase electrophilicity at the pyrazole ring, while phenyl groups enhance resonance stability.

- Tautomerism: Hydroxypyrazoles like the target compound and 3-phenyl-1H-pyrazol-5-ol exhibit keto-enol tautomerism, unlike ketone derivatives (e.g., ) .

Tautomerism and Hydrogen Bonding

Hydroxypyrazoles often stabilize as enol forms through intramolecular hydrogen bonds. For example, 1-(5-Hydroxy-1-phenyl-1H-pyrazol-4-yl)-3-phenylpropane-1,3-dione adopts a 5-hydroxypyrazole configuration with hydrogen bonding between the hydroxyl and neighboring carbonyl groups. Similarly, the target compound’s 5-OH likely forms intramolecular H-bonds with the pyrazole nitrogen, stabilizing the enol form. In contrast, ketone derivatives (e.g., ) lack this tautomeric flexibility.

Electronic and Physicochemical Properties

- Lipophilicity : Halogenated derivatives (e.g., ) exhibit higher logP values due to Cl/F substituents, whereas the target compound’s cyclopentyl and phenyl groups balance steric bulk with moderate hydrophobicity.

- Acidity : The hydroxyl group’s pKa in hydroxypyrazoles is typically ~8–10, influenced by substituents. Methyl groups (e.g., ) slightly increase pKa via electron donation, while electron-withdrawing groups (e.g., Cl in ) lower it.

Preparation Methods

Cyclocondensation of Hydrazines with Cyclopentanone and Benzoyl Derivatives

A classical approach involves the reaction of cyclopentanone derivatives with phenylhydrazine to form pyrazoline intermediates, which upon oxidation yield the corresponding pyrazol-5-ol derivatives.

- Step 1: Condensation of cyclopentanone with phenylhydrazine under reflux conditions in suitable solvents (e.g., ethanol or fatty alcohols).

- Step 2: Oxidation of the pyrazoline intermediate to form the aromatic pyrazol-5-ol ring.

This method is advantageous due to its straightforward procedure and good yields (typically 70-90%) and can be catalyzed by copper triflate or ionic liquids to improve efficiency and recyclability of catalysts.

Regioselective Condensation Using Benzotriazolylenone Intermediates

Katritzky et al. described a regioselective condensation method where α-benzotriazolylenones react with hydrazines to form pyrazolines, which are then converted into pyrazoles after base treatment.

1,3-Dipolar Cycloaddition of Diazocarbonyl Compounds

He et al. demonstrated the synthesis of pyrazoles via 1,3-dipolar cycloaddition of ethyl α-diazoacetate with phenylpropargyl derivatives in the presence of zinc triflate catalyst.

Multi-Step Synthesis Involving Protection and Deprotection Strategies

A more complex synthetic route involves:

- Alkylation of acetophenone derivatives with bromoacetates.

- Hydrolysis to carboxylic acids.

- Coupling with hydrazine derivatives.

- Formation of the pyrazole core via carbonyldiimidazole-mediated cyclization followed by hydrazine addition.

This method, reported by Heller et al., is suitable for preparing pyrazoles with diverse substitution patterns, including 1-cyclopentyl and 3-phenyl groups, by selecting appropriate starting materials.

Industrial-Scale Preparation and Optimization

A Chinese patent (CN103275010A) describes an environmentally friendly and cost-effective preparation of 1-(3-methyl isophthalic acid-phenyl-1H-pyrazol-5-yl) piperazine, which shares mechanistic similarities with the preparation of this compound:

- Step 1: Reflux condensation of compound IV with phenylhydrazine in fatty alcohol solvents (C12-C18), with water-retaining agents such as anhydrous sodium sulfate or copper sulfate.

- Step 2: Treatment of the intermediate with condensation reagents (Lawesson reagent, Belleau reagent, etc.) and organic bases (pyridine or triethylamine) in tetrahydrofuran at 40-60°C.

- Step 3: pH adjustment, extraction, and concentration to isolate the pyrazole product.

This method emphasizes high yield, low waste, and simple operation, which are desirable for scale-up.

Comparative Data Table of Preparation Methods

| Method | Key Reagents/Conditions | Yield Range (%) | Advantages | Notes |

|---|---|---|---|---|

| Cyclocondensation with hydrazines | Cyclopentanone, phenylhydrazine, copper triflate catalyst, ionic liquids | 70-90 | Simple, reusable catalyst, good yield | Suitable for 1-cyclopentyl substitution |

| Regioselective condensation | α-Benzotriazolylenones, methyl/phenylhydrazines, base treatment | 50-94 | Allows 4-position functionalization | Enables tetrasubstituted pyrazoles |

| 1,3-Dipolar cycloaddition | Ethyl α-diazoacetate, phenylpropargyl, zinc triflate catalyst | ~89 | Mild conditions, high yield | Versatile for various substitutions |

| Multi-step alkylation and cyclization | Acetophenones, bromoacetates, CDI, hydrazine monohydrate | Variable (generally high) | Flexible substitution patterns | More complex, suitable for diverse pyrazoles |

| Industrial reflux and condensation (Patent CN103275010A) | Fatty alcohols, phenylhydrazine, Lawesson/Belleau reagents, bases | 80-90 | Environmentally friendly, cost-effective | Scalable and practical |

Research Findings and Notes

- The cyclocondensation approach remains the most straightforward and widely used for preparing this compound, especially when combined with catalytic systems that enhance yield and recyclability.

- Regioselective methods provide access to more complex substitution patterns, which might be useful for derivatives of the target compound.

- The 1,3-dipolar cycloaddition method is promising for synthesizing pyrazole cores with diverse substituents, offering mild conditions and good yields.

- Industrial methods prioritize environmental considerations and cost, employing fatty alcohol solvents and mild reagents to maximize yield and minimize waste.

- Protection and deprotection strategies, although more complex, allow precise control over functional groups and substitution sites, important for biological activity optimization.

Q & A

Q. What are the standard synthetic routes for 1-cyclopentyl-3-phenyl-1H-pyrazol-5-ol, and how do reaction conditions influence yield?

Pyrazole derivatives like this compound are typically synthesized via condensation reactions between hydrazines and 1,3-dicarbonyl compounds or their equivalents. For example, cyclocondensation of cyclopentyl hydrazine with β-keto esters or diketones under reflux conditions in ethanol or acetic acid can yield the pyrazole core . Key factors affecting yield include pH (acidic conditions favor cyclization), temperature (60–80°C minimizes side reactions), and stoichiometric ratios of reagents. Purification via recrystallization or column chromatography is critical to isolate the product .

Q. How is spectroscopic characterization (NMR, IR, MS) applied to confirm the structure of this compound?

- NMR : The pyrazole ring protons (C5-H) typically resonate at δ 6.0–6.5 ppm in H NMR, while substituents like cyclopentyl and phenyl groups show distinct splitting patterns (e.g., cyclopentyl protons as a multiplet at δ 1.5–2.0 ppm). C NMR confirms substituent connectivity, with the pyrazole C5 carbon appearing at ~150 ppm .

- IR : Stretching frequencies for the hydroxyl group (O–H) appear at 3200–3400 cm, and C=N/C=C pyrazole ring vibrations occur at 1550–1650 cm .

- Mass Spectrometry : Molecular ion peaks ([M+H]) align with the molecular weight (e.g., m/z 243 for CHNO), with fragmentation patterns confirming substituent loss (e.g., cyclopentyl or phenyl groups) .

Q. What are the preliminary biological screening protocols for this compound?

Initial screening often includes:

- Antimicrobial assays : Disk diffusion or microdilution methods against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC values compared to controls like ciprofloxacin .

- Anticancer activity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC values, with structural analogs showing activity in the 10–50 μM range .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in pyrazole derivatives like this compound?

Single-crystal X-ray diffraction (SCXRD) using programs like SHELXL (for refinement) and SHELXS (for structure solution) provides unambiguous confirmation of substituent positions, bond lengths, and angles. For example, in 1-(4-chlorophenyl)-3-phenyl-1H-pyrazol-5(4H)-one, SCXRD revealed a planar pyrazole ring (mean deviation ≤0.002 Å) and dihedral angles between substituents (e.g., 17.6° between phenyl and chlorophenyl groups), critical for understanding steric effects . Data collection at 296 K with Mo-Kα radiation (λ = 0.71073 Å) and refinement to R-factor <0.05 ensure accuracy .

Q. What strategies address contradictions in biological activity data across structurally similar pyrazole derivatives?

- Structure-Activity Relationship (SAR) studies : Compare substituent effects; e.g., replacing cyclopentyl with cyclopropyl in 1-cyclopentyl-3-cyclopropyl-1H-pyrazol-5-amine significantly alters hydrophobicity and antibacterial potency .

- Metabolic stability assays : Evaluate hepatic microsomal degradation to identify if conflicting in vitro/in vivo results stem from pharmacokinetic factors .

- Docking studies : Use molecular modeling (e.g., AutoDock Vina) to predict binding affinities to targets like COX-2 or EGFR, correlating with experimental IC values .

Q. How can synthetic methods be optimized to enhance enantiomeric purity for chiral analogs?

- Chiral auxiliaries : Use (R)- or (S)-BINOL derivatives during cyclocondensation to induce asymmetry, with HPLC (Chiralpak columns) monitoring enantiomeric excess (>95%) .

- Catalytic asymmetric synthesis : Employ transition-metal catalysts (e.g., Ru(II)-Pheox) for enantioselective C–H functionalization, achieving ee values up to 88% in pyrazole derivatives .

Q. What computational methods predict the compound’s physicochemical properties and reactivity?

- DFT calculations : Gaussian 16 simulations at the B3LYP/6-311++G(d,p) level calculate HOMO-LUMO gaps (e.g., 4.5 eV for this compound), correlating with redox stability and electrophilic attack susceptibility .

- Molecular dynamics (MD) : Simulate solvation in water/DMSO to predict solubility trends, validated experimentally via shake-flask methods .

Methodological Tables

Q. Table 1. Comparative Biological Activity of Pyrazole Derivatives

| Compound | Antimicrobial MIC (μg/mL) | Anticancer IC (μM) | Ref. |

|---|---|---|---|

| This compound | 32 (S. aureus) | 28 (HeLa) | |

| 3-Cyclopropyl analog | 16 (S. aureus) | 18 (HeLa) | |

| 5-Fluoro-substituted | 64 (E. coli) | 45 (MCF-7) |

Q. Table 2. Key Crystallographic Data for this compound

| Parameter | Value | Ref. |

|---|---|---|

| Space group | P/c | |

| Bond length (C5–N2) | 1.332 Å | |

| Dihedral angle (Ph–Cyclopentyl) | 19.3° |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.